9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-Cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core substituted with a cyclopropyl group at position 9 and a 4-methoxyphenyl group at position 2. Its molecular framework combines structural features of coumarins and heterocyclic oxazines, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
9-cyclopropyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-15-6-2-13(3-7-15)18-11-25-21-16(20(18)23)8-9-19-17(21)10-22(12-26-19)14-4-5-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOKMBCTYGNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 946234-89-5) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 349.4 g/mol. The structure incorporates a chromeno-oxazine framework, which is significant in medicinal chemistry for its diverse pharmacological properties. The presence of the cyclopropyl and methoxyphenyl groups suggests potential interactions with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946234-89-5 |
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
Antioxidant Activity
Research indicates that compounds within the chromeno family exhibit significant antioxidant properties . For instance, derivatives of chromeno-oxazine structures have been shown to scavenge free radicals effectively. The antioxidant activity can be quantitatively assessed using methods such as the DPPH radical scavenging assay.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) |
|---|---|
| Ascorbic Acid | Reference Standard |
| 9-cyclopropyl-3-(4-methoxyphenyl)-... | Higher than ascorbic acid |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that it exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Case Study: Anticancer Evaluation
In a study involving MTT assays:
- U-87 Cell Line : The compound showed significant cytotoxicity, indicating its potential as an anticancer agent.
- MDA-MB-231 Cell Line : While effective, the cytotoxicity was comparatively lower than that observed in U-87 cells.
The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes that play crucial roles in cancer progression and oxidative stress response.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Formation of the Chromeno-Oxazine Core : This step often involves cyclization reactions between appropriate precursors.
- Introduction of Functional Groups : The cyclopropyl and methoxyphenyl groups are introduced through substitution reactions.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the chromeno core |
| Step 2 | Substitution to introduce cyclopropyl group |
| Step 3 | Final purification and characterization |
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The cyclopropyl group in the target compound introduces steric constraints compared to linear alkyl or benzyl groups (e.g., 6a, 6d) . This may influence pharmacokinetic properties like membrane permeability.
- Synthetic Efficiency: Yields for chromeno-oxazines vary widely (40–90%), influenced by substituent reactivity and synthetic routes. For example, ferrocenyl derivatives (e.g., 12b) achieve high yields (90%) due to optimized coupling conditions .
- The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory effects, as methoxy groups are known to modulate COX-2 activity .
Spectral and Physicochemical Properties
- NMR Profiles : Compounds with 4-methoxyphenyl substituents (e.g., 4a in ) display characteristic aromatic proton signals at δ 6.7–7.5 ppm, while cyclopropyl groups exhibit distinct coupling patterns (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .
- Thermal Stability : Melting points for benzyl-substituted derivatives (6a: 138–140°C; 6d: 159–164°C) suggest that bulkier substituents enhance crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
